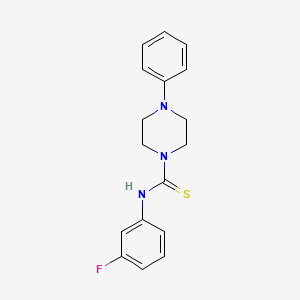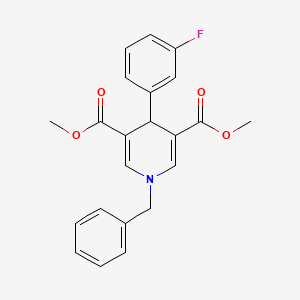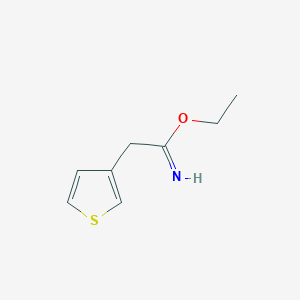![molecular formula C13H16BrN B12445703 (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-2-benzyl-7-bromo-2-azabicyclo[221]heptane is a bicyclic compound featuring a bromine atom and a benzyl group attached to a nitrogen-containing azabicycloheptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Azabicycloheptane Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Bromination: The bromine atom is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
科学的研究の応用
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various cellular processes.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: A compound with a similar bicyclic structure but different substituents.
Uniqueness
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a bromine atom and a benzyl group attached to an azabicycloheptane core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H16BrN |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11?,12?,13-/m1/s1 |
InChIキー |
IOFSXPYIRVBNDN-WXRRBKDZSA-N |
異性体SMILES |
C1CC2[C@@H](C1CN2CC3=CC=CC=C3)Br |
正規SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
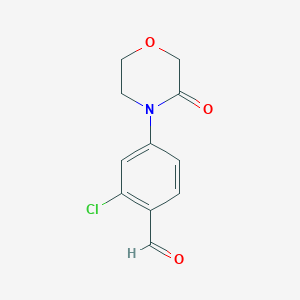
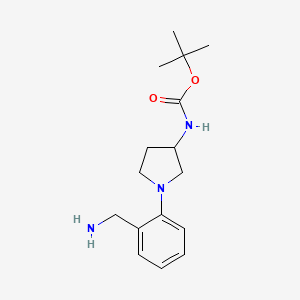
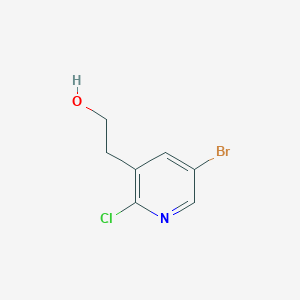
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
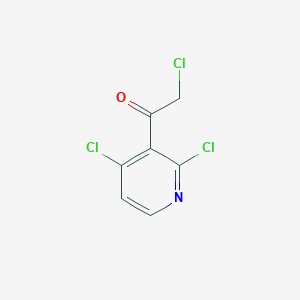
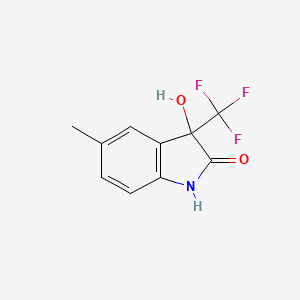
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)
![2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445669.png)

